2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol, also known by its Chemical Abstracts Service number 1213500-73-2, is a chiral amino alcohol compound with significant relevance in pharmaceutical chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which enhances its biological activity and stability. The compound's structure consists of an amino group, a hydroxyl group, and a propan-1-ol backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals.
This compound is classified as an organic chemical and falls under the category of amino alcohols. It is often used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its unique trifluoromethyl substitution makes it particularly valuable for enhancing the lipophilicity and metabolic stability of drug candidates .
The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly used to monitor the progress of the synthesis and to characterize the final compound.
The molecular formula for 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol is C10H12F3N O. Its structural representation highlights:
The compound has a molecular weight of approximately 219.20 g/mol. Its three-dimensional structure can be analyzed using computational chemistry software to predict its conformational behavior in biological systems .
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol can participate in various chemical reactions due to its functional groups:
Understanding these reactions is vital for developing synthetic pathways for more complex molecules in medicinal chemistry.
The mechanism of action for 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol primarily involves its interaction with biological targets such as enzymes or receptors:
Quantitative structure–activity relationship (QSAR) studies can provide insights into how modifications to the structure affect its biological activity.
Relevant data includes log P values indicating lipophilicity, which can influence pharmacokinetics .
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol finds applications primarily in:
The presence of a stereogenic center at the C2 carbon in 2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol necessitates precise stereochemical control during synthesis to obtain enantiomerically pure forms. Chiral resolution techniques remain fundamental, where racemic mixtures are separated using chiral acids (e.g., tartaric or di-O-toluoyl-tartaric acid) to form diastereomeric salts with distinct solubilities. Crystallization typically achieves enantiomeric excess (ee) values exceeding 98% for the target isomer, though this method suffers from moderate atom economy due to discarded undesired enantiomers . Asymmetric synthesis represents a more advanced approach, leveraging chiral auxiliaries such as (R)- or (S)-4-phenyl-2-oxazolidinone. The auxiliary is attached to the propanol precursor before nucleophilic addition to 3-(trifluoromethyl)benzaldehyde, enabling diastereoselective C–C bond formation. Subsequent auxiliary cleavage yields enantiopure amino alcohol (ee > 95%). Computational modeling confirms that steric hindrance from the trifluoromethyl group significantly influences facial selectivity during nucleophilic attack, necessitating tailored auxiliary design [9].
Table 1: Enantioselective Synthesis Approaches
Method | Key Agent/Condition | ee (%) | Yield (%) | Limitation |
---|---|---|---|---|
Chiral Resolution | Di-O-toluoyl-tartaric acid | >98 | 35–40* | Low atom economy |
Chiral Auxiliary | (R)-4-Phenyl-2-oxazolidinone | >95 | 68–75 | Multi-step auxiliary attachment |
Biocatalytic Reduction | Engineered ketoreductase | >99 | 82–90 | Substrate specificity constraints |
*Yield reflects isolated target enantiomer only [9].
Nitroalkene intermediates serve as pivotal precursors for synthesizing this amino alcohol. The synthesis commences with Henry reaction between 3-(trifluoromethyl)benzaldehyde and nitroethane, yielding (E)-2-nitro-1-[3-(trifluoromethyl)phenyl]prop-1-ene. This nitroalkene undergoes asymmetric hydrogenation using transition-metal catalysts to establish the chiral amine center. Ruthenium-BINAP complexes (e.g., RuCl₂(R)-BINAPₙ) exhibit high activity, achieving 92–96% ee under 50–70 bar H₂ pressure in methanol at 60°C. The trifluoromethyl group’s strong electron-withdrawing nature enhances substrate coordination to ruthenium, accelerating reduction kinetics but necessitating precise pressure control to prevent over-reduction [3] . Alternatively, organocatalysts like cinchona-alkaloid-derived thioureas facilitate enantioselective transfer hydrogenation. Employing Hantzsch ester as hydride donor in dichloromethane at 25°C delivers 85–90% ee, albeit with slower reaction rates (24–48 hours). This metal-free approach avoids trace metal contamination critical for pharmaceutical applications but struggles with scalability [3].
Palladium-catalyzed hydrogenation is pivotal for converting nitro or cyano precursors to the target amino functionality. Recent advances utilize nanostructured palladium catalysts immobilized on amine-functionalized halloysite nanotubes (Pd/HNTA). Halloysite’s lumen is modified with 3-aminopropyltrimethoxysilane, creating docking sites for Pd²⁺ ions via amine coordination. Subsequent reduction forms uniformly dispersed Pd nanoparticles (2.2 ± 0.4 nm diameter) confined within the nanotube interior. This architecture enhances catalytic efficiency by concentrating substrate molecules near active sites via electrostatic interactions with the trifluoromethyl group [7].
In hydrogenating 2-nitro-1-[3-(trifluoromethyl)phenyl]prop-1-ene to the amino alcohol precursor, Pd/HNTA achieves turnover frequencies (TOF) of 880–946 h⁻¹ at 80°C and 20 bar H₂ in ethanol/water (95:5). Selectivity exceeds 98% toward the primary amine without over-hydrogenation, attributable to the electron-rich amine-functionalized lumen modulating Pd’s chemisorption behavior. Comparatively, Pd on pristine halloysite (Pd/HNTP) shows lower TOF (520 h⁻¹) and broader nanoparticle distribution (2.8 ± 0.8 nm), underscoring the critical role of amine functionalization [7].
Table 2: Palladium Catalyst Performance Comparison
Catalyst System | Pd NP Size (nm) | TOF (h⁻¹) | Selectivity (%) | Reusability (Cycles) |
---|---|---|---|---|
Pd/HNTA | 2.2 ± 0.4 | 880–946 | >98 | 10 (furfural hydrogenation) |
Pd/HNTP | 2.8 ± 0.8 | ~520 | 95 | 5 (nitrobenzene hydrogenation) |
Minimizing waste and hazardous byproducts is essential for sustainable synthesis. Continuous-flow reactors significantly enhance reaction control compared to batch systems. For reductive amination steps, packed-bed reactors with immobilized Pd/HNTA catalysts enable precise regulation of H₂ partial pressure and residence time. This suppresses imine byproduct formation (<0.5%), achieving near-quantitative conversion at 100°C with 5-minute residence time [3] [7]. Solvent selection critically influences environmental impact. Replacing dichloromethane with cyclopentyl methyl ether (CPME) in nitroaldol condensations reduces carcinogenic risk while maintaining yield (∼85%). CPME’s low water solubility (0.5% w/w) also facilitates aqueous extraction of byproduct nitrite salts [3] [9].
Biocatalytic routes employing engineered ketoreductases offer exceptional atom economy. Directed evolution of Lactobacillus ketoreductases optimizes activity toward 2-oxo-3-[3-(trifluoromethyl)phenyl]propyl acetate, yielding the chiral alcohol precursor with >99% ee. NADPH cofactor recycling is achieved via glucose dehydrogenase coupling, eliminating expensive stoichiometric reductants. This aqueous-phase reaction proceeds at 30°C (pH 7.5), reducing energy consumption and generating only gluconic acid as byproduct (E-factor = 0.8) [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1